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Compound of Interest

Compound Name:
2-(4-Chloro-2-

fluorophenoxy)acetic acid

CAS No.: 326-75-0

Cat. No.: B1449215 Get Quote

Executive Summary
2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0) is a halogenated phenoxyacetic

acid derivative.[1] Structurally analogous to the widely used herbicide 2,4-D, this compound

replaces the 2-position chlorine atom with fluorine. This bioisosteric substitution is a critical

strategy in medicinal and agrochemical chemistry to modulate metabolic stability, lipophilicity

(LogP), and pKa without altering the core pharmacophore. It serves primarily as a building

block for synthetic auxins (herbicides) and as an intermediate in the development of CRTh2

receptor antagonists.
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Property Detail

IUPAC Name 2-(4-Chloro-2-fluorophenoxy)acetic acid

CAS Number 326-75-0

Molecular Formula C₈H₆ClFO₃

Molecular Weight 204.58 g/mol

SMILES O=C(O)COc1ccc(Cl)cc1F

InChI Key IOGSUCYKLVFPEH-UHFFFAOYSA-N

Physicochemical Properties
Note: Values marked with () are predicted based on structure-activity relationship (SAR)

models of analogous phenoxyacetic acids.*
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Parameter Value Scientific Context

Appearance
White to off-white crystalline

solid

Typical of halogenated

phenoxy acids.

Melting Point 120–135 °C (Estimated*)

Lower than 2,4-D (140.5 °C)

due to the smaller atomic

radius of fluorine reducing

lattice energy.

pKa (Acid) ~2.9 – 3.1

The electron-withdrawing

fluorine (ortho) and chlorine

(para) stabilize the carboxylate

anion, increasing acidity

relative to unsubstituted

phenoxyacetic acid (pKa 3.17).

LogP (Lipophilicity) ~2.4 – 2.6

Moderately lipophilic; sufficient

for membrane permeability in

plant/biological systems.

Solubility

Soluble in Ethanol, DMSO,

Acetone. Low solubility in

water (<1 g/L) at acidic pH.

Soluble in aqueous alkali

(NaOH, KOH) due to salt

formation.

Synthetic Methodology
The synthesis follows a Williamson Ether Synthesis protocol, coupling a phenol with a

haloacetic acid under basic conditions. This method is preferred for its high yield and

operational simplicity.

Reaction Scheme
Reagents: 4-Chloro-2-fluorophenol, Chloroacetic acid, Sodium Hydroxide (NaOH).[2] Solvent:

Water (or Water/Ethanol mixture).

4-Chloro-2-fluorophenol
(Starting Material)

NaOH (aq)
Deprotonation

 pH > 10 Sodium Phenoxide
Intermediate

+ Chloroacetic Acid
(SN2 Substitution)

 Reflux, 4-6h
Sodium 2-(4-chloro-2-fluorophenoxy)acetate HCl (Acidification)

 Cool to 0°C 2-(4-Chloro-2-fluorophenoxy)acetic acid
(Precipitate)

 Filtration
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Figure 1: Step-by-step synthesis pathway via Williamson Ether Synthesis.

Detailed Protocol (Self-Validating)
Deprotonation: In a round-bottom flask, dissolve 1.0 eq of 4-chloro-2-fluorophenol in 3.0 M

NaOH (2.5 eq). Stir at room temperature for 15 minutes. Validation: The solution should

become clear/homogeneous as the phenoxide forms.

Alkylation: Slowly add chloroacetic acid (1.2 eq) to the solution.

Critical Control: Maintain temperature <20°C during addition to prevent hydrolysis of

chloroacetic acid before reaction.

Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours.

Monitoring: Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The starting

phenol spot should disappear.

Workup: Cool the mixture to 0°C in an ice bath.

Acidification: Dropwise add concentrated HCl until pH reaches ~1.

Observation: A white precipitate (the target acid) will form immediately.

Purification: Filter the solid, wash with ice-cold water (to remove NaCl), and recrystallize from

ethanol/water if necessary.

Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these

expected signals.
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Technique Expected Signals Structural Assignment

¹H NMR (DMSO-d₆)

δ 12.8-13.0 (bs, 1H)δ 7.45 (dd,

1H, J=11, 2 Hz)δ 7.1-7.2 (m,

2H)δ 4.78 (s, 2H)

Carboxylic acid proton (-

COOH).Aromatic H-3 (ortho to

F).Aromatic H-5/H-6.Methylene

protons (-O-CH₂-).

¹³C NMR

δ 170.1 (C=O)δ 152.0 (d,

J=245 Hz)δ 144.5 (d, J=10

Hz)δ 65.2

Carbonyl carbon.C-F carbon

(large coupling).Ipso carbon

(C-O).Alpha carbon (-CH₂-).

IR Spectroscopy

2500–3000 cm⁻¹

(Broad)1710–1730 cm⁻¹

(Strong)1200–1250 cm⁻¹

O-H stretch (Carboxylic acid

dimer).C=O stretch.C-O-C

ether stretch.

Reactivity & Applications
Reactivity Logic
The molecule possesses three distinct reactive centers:

Carboxylic Acid: Amenable to esterification, amidation, and salt formation.

Ether Linkage: Generally stable, but susceptible to cleavage under harsh Lewis acid

conditions (e.g., BBr₃).

Aromatic Ring: The fluorine atom activates the ring for nucleophilic aromatic substitution

(SNAr) under extreme conditions, while the chlorine allows for palladium-catalyzed cross-

coupling (Suzuki/Buchwald).

2-(4-Chloro-2-fluorophenoxy)acetic acid

Esterification
(ROH / H+)

 Carboxyl Reactivity

Amide Coupling
(R-NH2 / EDC)

 Drug Synthesis

Salt Formation
(Amines / KOH)

 Formulation (Solubility)

Pd-Catalyzed Coupling
(at C-Cl bond)

 Advanced Synthesis
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Figure 2: Functional group reactivity profile.

Applications
Agrochemicals: Acts as a synthetic auxin. The 2-fluoro substitution mimics the steric bulk of

hydrogen more closely than chlorine (as in 2,4-D) while altering the electronic properties,

potentially overcoming resistance in certain weed biotypes.

Medicinal Chemistry: Used as a scaffold for CRTh2 (DP2) antagonists targeting allergic

inflammation and asthma. The fluorinated phenoxy motif improves metabolic stability by

blocking the oxidation prone 2-position.

Safety & Handling (GHS Classification)
Based on data for 2,4-D and 2-Chlorophenoxyacetic acid.

Signal Word:DANGER

Hazard Statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[4]

H318: Causes serious eye damage.[3][4]

H335: May cause respiratory irritation.[3][4]

H411: Toxic to aquatic life with long-lasting effects.

Handling: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood. Avoid release

to the environment.[3][4][5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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